9-acetoxythymol 3-O-tiglate
Description
9-Acetoxythymol 3-O-tiglate is a thymol-derived monoterpenoid ester characterized by an acetoxy group at position 9 and a tiglate ester at the 3-O position of the thymol scaffold. Its molecular formula is C17H22O6 (exact mass: 322.36), and it has been isolated from various Eupatorium species, including E. japonicum, E. fortunei, and E. cannabinum . Structurally, it belongs to a broader class of thymol derivatives modified with acyl groups, which are known for their cytotoxic and antimicrobial properties .
Properties
Molecular Formula |
C17H22O4 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[2-(1-acetyloxypropan-2-yl)-5-methylphenyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C17H22O4/c1-6-12(3)17(19)21-16-9-11(2)7-8-15(16)13(4)10-20-14(5)18/h6-9,13H,10H2,1-5H3/b12-6+ |
InChI Key |
NZQYJWRRXAUWML-WUXMJOGZSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1=C(C=CC(=C1)C)C(C)COC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1=C(C=CC(=C1)C)C(C)COC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Thymol derivatives exhibit diverse bioactivities depending on their substitution patterns. Below is a detailed comparison of 9-acetoxythymol 3-O-tiglate with structurally related compounds:
Structural Comparison
| Compound | Substituents (Position) | Molecular Formula | Source |
|---|---|---|---|
| 9-Acetoxythymol 3-O-tiglate | 9-O-acetoxy, 3-O-tiglate | C17H22O6 | Eupatorium spp. |
| Thymyl angelate (6) | 3-O-angelate | C15H20O3 | E. fortunei |
| 8,9-Dehydrothymol 3-O-tiglate (7) | 8,9-dehydro, 3-O-tiglate | C16H18O4 | E. fortunei |
| 9-Angeloyloxythymol (8) | 9-O-angeloyl | C15H18O3 | E. cannabinum, E. fortunei |
| 9-O-Angeloyl-8,10-dehydrothymol (9) | 9-O-angeloyl, 8,10-dehydro | C15H16O3 | E. cannabinum |
| 10-Acetoxy-9-O-angeloyl-8-hydroxythymol | 8-OH, 9-O-angeloyl, 10-O-acetoxy | C17H22O6 | E. cannabinum |
Key Observations :
- 9-Acetoxythymol 3-O-tiglate uniquely combines a 9-O-acetoxy group with a 3-O-tiglate ester, distinguishing it from other derivatives like thymyl angelate (angelate ester at C3) or 9-angeloyloxythymol (angelate at C9) .
- The tiglate ester (α,β-unsaturated carbonyl) may enhance reactivity compared to saturated acyl groups (e.g., angelate) .
Cytotoxicity Comparison
Cytotoxicity data (IC50 values) against cancer cell lines highlight significant differences in potency:
| Compound | DLD-1 (μM) | CCRF-CEM (μM) | HL-60 (μM) | P388D1 (μM) |
|---|---|---|---|---|
| 9-Acetoxythymol 3-O-tiglate | 0.02 ± 0.01 | 1.02 ± 0.07 | 1.36 ± 0.12 | >100 |
| 9-Angeloyloxythymol (8) | 60.08 ± 3.39 | 52.11 ± 2.16 | >100 | >100 |
| 9-O-Angeloyl-8,10-dehydrothymol (9) | 55.36 ± 0.80 | 51.70 ± 0.48 | >100 | >100 |
| 10-Acetoxy-9-O-angeloyl-8-hydroxythymol | 1.14 ± 0.16 | 2.63 ± 0.22 | 7.63 ± 0.94 | >100 |
| Thymyl angelate (6) | >100 | >100 | >100 | >100 |
| 8,9-Dehydrothymol 3-O-tiglate (7) | >100 | >100 | >100 | >100 |
Key Findings :
- 9-Acetoxythymol 3-O-tiglate demonstrates ~300-fold higher potency against DLD-1 cells than 9-angeloyloxythymol (8) and 10-acetoxy-9-O-angeloyl-8-hydroxythymol .
- The tiglate-ester substituent at C3 is critical for activity, as its removal (e.g., thymyl angelate) or replacement with non-α,β-unsaturated esters (e.g., angelate) abolishes cytotoxicity .
- The acetoxy group at C9 likely enhances membrane permeability or target binding compared to hydroxyl or angeloyl groups .
Pharmacological Context
- Mechanistic Insights : The α,β-unsaturated tiglate moiety may act as a Michael acceptor, enabling covalent interactions with cellular nucleophiles (e.g., glutathione or cysteine residues), thereby inducing oxidative stress or apoptosis .
- Structural-Activity Relationship (SAR): C3 Substitution: Tiglate > Angelate > No substitution (thymol itself is inactive) . C9 Substitution: Acetoxy > Hydroxyl > Angeloyl . Saturation: Dehydrogenation at C8/C10 (e.g., 8,9-dehydrothymol derivatives) reduces activity .
Q & A
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
